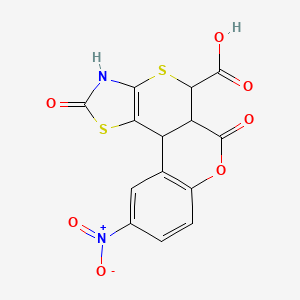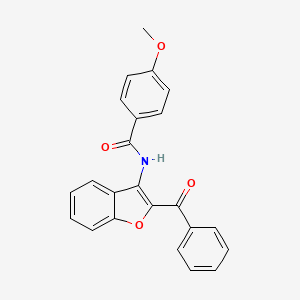
C14H8N2O7S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C14H8N2O7S2 is a complex organic molecule that has garnered significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H8N2O7S2 typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the implementation of safety measures to manage the exothermic nature of the reactions involved.
化学反应分析
Types of Reactions
C14H8N2O7S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound
科学研究应用
C14H8N2O7S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of C14H8N2O7S2 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
C14H8N2O7S2: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C14H8N2O7S: A related compound with one less sulfur atom.
C14H8N2O6S2: A compound with one less oxygen atom.
C14H8N2O8S2: A compound with one more oxygen atom.
The uniqueness of This compound
属性
分子式 |
C14H8N2O7S2 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C14H8N2O7S2/c17-12(18)10-8-7(9-11(24-10)15-14(20)25-9)5-3-4(16(21)22)1-2-6(5)23-13(8)19/h1-3,7-8,10H,(H,15,20)(H,17,18) |
InChI 键 |
XIPVJQCDBDFGPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide](/img/structure/B11577800.png)
![{5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11577804.png)
![1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577814.png)
![2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium](/img/structure/B11577820.png)
![Methyl 4-(3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B11577826.png)
![N-Furan-2-ylmethyl-2-[2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetylamino]-benzamide](/img/structure/B11577829.png)
![(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11577832.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577833.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11577836.png)
![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11577841.png)


![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577858.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11577862.png)
